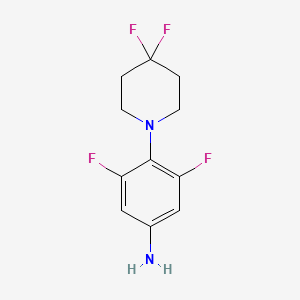

4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline

Overview

Description

4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline is an organic compound that features a piperidine ring substituted with fluorine atoms

Preparation Methods

The synthesis of 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline typically involves multiple steps. One common method involves the reaction of 4,4-difluoropiperidine with 3,5-difluoroaniline under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like DMF, catalysts such as palladium on carbon (Pd/C), and bases like K2CO3. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against Hepatitis B virus (HBV). In a study involving the synthesis of tetrahydroquinoxaline derivatives, compounds containing the 4-(4,4-difluoropiperidin-1-yl) moiety demonstrated significant anti-HBV activity with sub-micromolar effective concentrations (EC50) ranging from 0.51 μM to around 100 nM in specific cell lines .

Table 1: Antiviral Activity of Compounds

| Compound ID | EC50 (μM) | Cytotoxicity (CC50 > μM) | Remarks |

|---|---|---|---|

| 17 | 0.51 | >100 | Active against HBV |

| 61 | <0.1 | >100 | Most potent derivative |

| 86 | ~0.1 | >100 | Improved potency with specific anilines |

Structure-Activity Relationship (SAR) Studies

The compound has been integral in structure-activity relationship studies aimed at optimizing antiviral efficacy. Variations in the aniline structure and substitutions at different positions have shown to significantly affect biological activity. For instance, modifications at position 2 of the tetrahydroquinoxaline scaffold improved antiviral potency .

Synthesis of Bioactive Compounds

The synthesis of bioactive compounds utilizing 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline has been explored extensively. The compound serves as a key intermediate in the formation of various derivatives that exhibit enhanced pharmacological properties. The synthetic routes often involve coupling reactions with different anilines, leading to compounds with varied biological activities .

Table 2: Synthetic Pathways and Derivatives

| Synthetic Route | Key Intermediates | Final Products |

|---|---|---|

| Coupling with amines | Tetrahydroquinoxaline derivatives | Anti-HBV agents |

| Modification at position 2 | Ureas and amides | Enhanced potency compounds |

Potential in Cancer Therapy

Emerging research indicates that derivatives of this compound may also possess anticancer properties. The ability to inhibit specific pathways involved in tumor growth is being investigated, with preliminary results suggesting a promising avenue for future cancer therapeutics .

Mechanism of Action

The mechanism of action of 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline can be compared with other similar compounds, such as:

4-(4,4-Difluoropiperidin-1-yl)cyclohexane-1-carboxylic acid: This compound also features a 4,4-difluoropiperidine substituent but differs in its overall structure and applications.

(4,4-Difluoropiperidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone: Another compound with a similar piperidine ring but different functional groups and uses.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.

Biological Activity

4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline, with the CAS number 1292836-32-8, is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a piperidine ring substituted with fluorine atoms and an aniline group, suggesting possible interactions with biological targets relevant to medicinal chemistry.

- Molecular Formula : C11H12F4N2

- Molecular Weight : 248.22 g/mol

- Physical State : Solid

- Purity : Typically ≥95% for research applications

The biological activity of this compound primarily relates to its role as a potential inhibitor in various biochemical pathways. Its structure suggests it may interact with enzymes or receptors involved in inflammatory processes or other signaling pathways.

Case Studies and Research Findings

- Inhibition of Lipoxygenase : A study highlighted the compound's potential as a dual inhibitor of lipoxygenase pathways, which are critical in inflammatory responses. This suggests that it may have therapeutic applications in treating conditions like asthma or arthritis where inflammation is a key factor .

- Antitumor Activity : Preliminary research indicates that derivatives of this compound may exhibit antitumor properties by inducing apoptosis in cancer cells. This activity is hypothesized to be linked to its ability to modulate specific signaling pathways involved in cell survival and proliferation .

- Neuroprotective Effects : Some studies have explored the neuroprotective effects of similar compounds, indicating that they may help mitigate neuronal damage in models of cerebral ischemia. The presence of the difluoropiperidine moiety is thought to enhance blood-brain barrier permeability, allowing for effective delivery to central nervous system targets .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 4-(4,4-difluoropiperidin-1-yl)-3,5-difluoroaniline, and what parameters critically influence reaction efficiency?

- Methodology : The compound is typically synthesized via multi-step protocols. For example, a piperidine-substituted intermediate can be prepared by nucleophilic substitution of 3,5-difluoroaniline with 4,4-difluoropiperidine under basic conditions. Key steps include:

- Chlorosulfonation : Using chlorosulfonic acid at 0°C to introduce reactive groups (e.g., sulfonyl chloride) for downstream coupling .

- Cyclization : Sodium hydride in THF facilitates intramolecular cyclization to form heterocyclic intermediates .

Critical parameters include temperature control (e.g., 0°C for chlorosulfonation), stoichiometric ratios of reagents, and solvent selection (e.g., THF for cyclization).

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodology :

- Chromatography : HPLC or GC-MS to assess purity (>99.5% recommended) .

- Spectroscopy : H/F NMR to confirm substitution patterns (e.g., fluorine at positions 3,5 on the aniline ring and piperidinyl group at position 4) .

- Physical Properties : Validate against reference data (e.g., melting point: 37–41°C, density: 1.295 g/cm³) .

Q. What safety protocols are essential for handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (R36/37/38) .

- Ventilation : Use fume hoods to avoid inhalation (R20/21/22) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can environmental toxicity be evaluated using model organisms like earthworms?

- Methodology :

- Metabonomic Profiling : Expose Eisenia veneta to sublethal doses and analyze coelomic fluid via LC-MS to identify biomarkers (e.g., disrupted amino acid metabolism) .

- Endpoint Selection : Measure survival, reproduction rates, and biomarker changes (e.g., lysophosphatidylcholine levels) over 14-day exposure .

Q. What strategies optimize its incorporation into antimitotic prodrugs for cancer therapy?

- Methodology :

- Bioisosteric Replacement : Replace sulfonate groups with sulfonamide moieties to enhance CYP1A1-mediated activation in cancer cells .

- Cell Assays : Test cytotoxicity in CYP1A1-expressing MCF7 cells vs. non-expressing MDA-MB-231 cells to assess selectivity .

- Microtubule Disruption : Use immunofluorescence to confirm G2/M phase arrest and microtubule network collapse .

Q. How can computational methods predict its drug-target interactions?

- Methodology :

- Molecular Docking : Simulate binding to targets like MAP4K1 using AutoDock Vina, focusing on fluorine-pi interactions and hydrogen bonding .

- Quantum Mechanical (QM) Calculations : Calculate Fukui indices to predict electrophilic/nucleophilic reactivity at specific positions .

Q. How are analytical contradictions in degradation product quantification resolved?

- Methodology :

Properties

IUPAC Name |

4-(4,4-difluoropiperidin-1-yl)-3,5-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F4N2/c12-8-5-7(16)6-9(13)10(8)17-3-1-11(14,15)2-4-17/h5-6H,1-4,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFPIDCSAWYOJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2=C(C=C(C=C2F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.